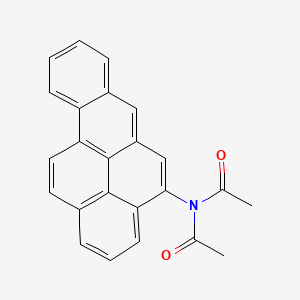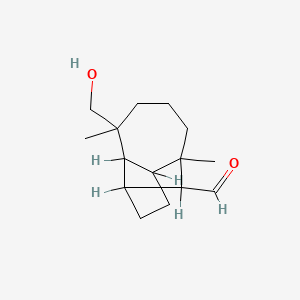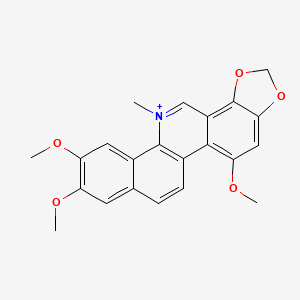
Sanguirubine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sanguirubine is a benzophenanthridine alkaloid.
Aplicaciones Científicas De Investigación
Fluorescence Properties and DNA Interaction
Sanguirubine has been studied for its fluorescence properties, particularly in its interaction with DNA. It exhibits significant changes in emission spectra when in the presence of DNA, which could be valuable in bioanalytical chemistry (Urbanová et al., 2009).
Antiproliferative and Apoptotic Activities
Research has shown that sanguirubine possesses antiproliferative effects, predominantly through inducing apoptosis in various cancer cell lines. This suggests its potential application in cancer research and therapy (Slaninová et al., 2007).
Cell Permeant and Red Fluorescing DNA Probes
Sanguirubine, along with other quaternary benzo[c]phenanthridine alkaloids, shows potential as a cell permeant and red fluorescing DNA probe in cytometry, which could be valuable in cellular and molecular biology research (Slaninová et al., 2007).
G-Quadruplex DNA Structures Stabilization
Sanguirubine has been found to stabilize G-quadruplex DNA structures, a property that could be significant in the study of genetic diseases and the development of novel therapeutic strategies (Jarošová et al., 2018).
Immunomodulatory Effects
Studies have investigated the immunomodulatory properties of sanguirubine in herbal medicine, suggesting its potential application in immune-related disorders (Perera et al., 2014).
Propiedades
Nombre del producto |
Sanguirubine |
|---|---|
Fórmula molecular |
C22H20NO5+ |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
3,16,17-trimethoxy-12-methyl-6,8-dioxa-12-azoniapentacyclo[11.8.0.02,10.05,9.014,19]henicosa-1(13),2,4,9,11,14,16,18,20-nonaene |
InChI |
InChI=1S/C22H20NO5/c1-23-10-15-20(18(26-4)9-19-22(15)28-11-27-19)13-6-5-12-7-16(24-2)17(25-3)8-14(12)21(13)23/h5-10H,11H2,1-4H3/q+1 |
Clave InChI |
FUAPOWMHFINSMM-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC(=C(C=C5C=C4)OC)OC)OC)OCO3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



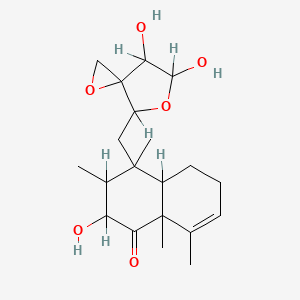
![N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-3-iodobenzamide](/img/structure/B1198495.png)
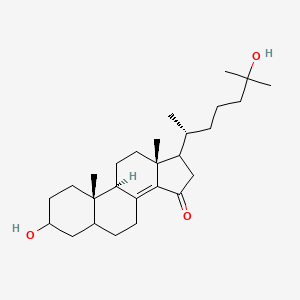
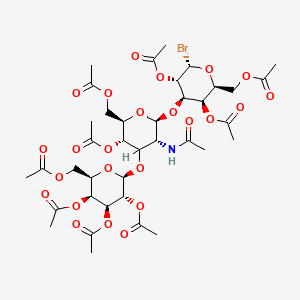
![4-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]phenol](/img/structure/B1198502.png)
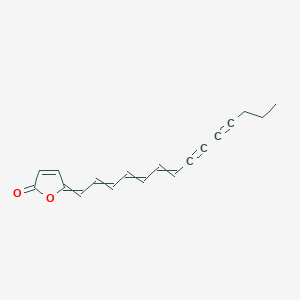
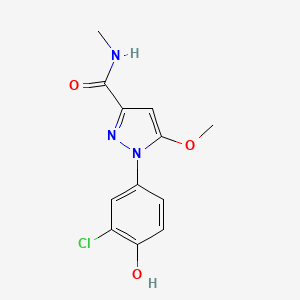
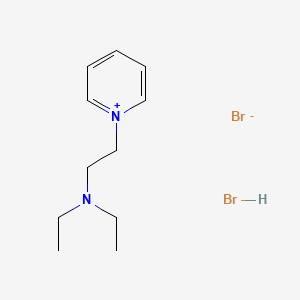
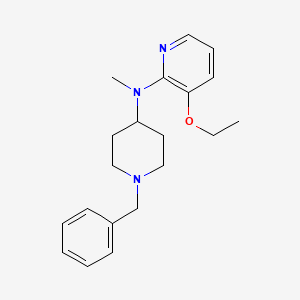
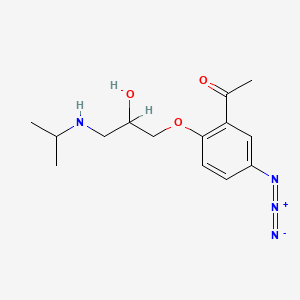
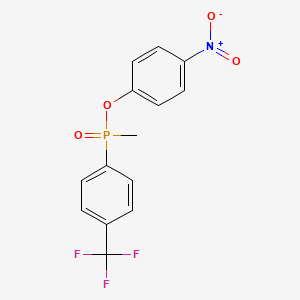
![(4S,5aR)-2,5a-dimethyl-4-sulfanyl-4,5,6,7,10,11-hexahydro-[1]benzofuro[4,5-h]isochromen-6-ol](/img/structure/B1198513.png)
